molecular formula C8H13N3 B1437161 N-Pyridin-3-ylpropane-1,3-diamine CAS No. 938459-11-1

N-Pyridin-3-ylpropane-1,3-diamine

Cat. No. B1437161
M. Wt: 151.21 g/mol
InChI Key: ZQMAVYVCEUHMSB-UHFFFAOYSA-N
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Description

N-Pyridin-3-ylpropane-1,3-diamine is a chemical compound with the CAS Number: 938459-11-1 . It has a molecular weight of 151.21 and its IUPAC name is N1- (3-pyridinyl)-1,3-propanediamine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for N-Pyridin-3-ylpropane-1,3-diamine is 1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Pyridin-3-ylpropane-1,3-diamine is a solid at room temperature . It has a molecular weight of 151.21 .

Scientific Research Applications

Synthesis and Structural Characterization

  • N-Pyridin-3-ylpropane-1,3-diamine has been utilized in synthesizing diverse metal complexes, exhibiting unique coordination geometries and bonding patterns. For instance, its reaction with nickel(II) thiocyanate led to mono- and di-nuclear complexes, revealing interesting magnetic properties and hydrogen bonding networks in their crystalline structures (Bhowmik et al., 2010), (Chattopadhyay et al., 2007).

Magnetic Properties

  • The compound has been used to synthesize complexes with unique magnetic characteristics, including the first metamagnetic thiocyanato-bridged one-dimensional nickel(II) complex, demonstrating the potential for advanced magnetic materials research (Chattopadhyay et al., 2007).

Luminescence and Electrochemical Properties

  • Complexation of N-Pyridin-3-ylpropane-1,3-diamine with cadmium(II) resulted in compounds with significant luminescence and electrochemical properties, showcasing its utility in materials science and sensor technology (Hakimi et al., 2013).

Catalytic Applications

  • The compound's derivatives have been explored for their catalytic efficiency in Suzuki–Miyaura cross-coupling reactions, indicating its potential application in organic synthesis and pharmaceutical manufacturing (Pioquinto-Mendoza et al., 2015).

properties

IUPAC Name

N'-pyridin-3-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMAVYVCEUHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650920
Record name N~1~-(Pyridin-3-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-3-ylpropane-1,3-diamine

CAS RN

938459-11-1
Record name N~1~-(Pyridin-3-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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